Ribavirin Ribavirin Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992)
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide, a monocarboxylic acid amide and a primary carboxamide. It is functionally related to a 1,2,4-triazole-3-carboxamide.
Ribavirin is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis C virus infection (HCV). Ribavirin is always used in combination with other drugs.
HCV infection can be an opportunistic infection (OI) of HIV.
Producing a broad-spectrum activity against several RNA and DNA viruses, Ribavirin is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA. It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers. HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers including Lasser fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection. Ribavirin is a prodrug that is metabolized into nucleoside analogs that blocks viral RNA synthesis and viral mRNA capping. Before the development of newer drugs, ribavirin and [DB00008]/[DB00022] dual therapy was considered the first-generation and standard antiviral treatment. The dual therapy was administered for 48 weeks in patients with genotype 1, 4, 5, and 6, and 24 weeks in patients with genotype 2 and 3. Newer drugs developed as Hepatitis C viral infection treatments can be used to reduce or eliminate the use of ribavirin, which are associated with serious adverse effects. They also improve therapeutic efficacy in patients with failed [DB00008]/[DB00022] and ribavirin-based therapy. The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation. According to 2017 American Association for the Study of Liver Diseases (AASLD) and 2015 consensus guidelines from the Canadian Association for the Study of the Liver (CASL), ribavirin is typically used as an adjunct therapy to various first-line and second-line combination therapies recommended for each genotypes. Ribavirin is added to decrease relapse rates by accelerating viral clearance early in the treatment course. When used to treat Hepatitis C virus (HCV) infections, it is always used as a part of combination therapies as ribavirin monotherapy is not efficacious in the treatment of chronic hepatitis C infection. Additionally, including ribavirin in the regimen can increase the risk of anemia. In HCV genotye 1/2/3/4/5/6 patients, ribavirin can be used in combination therapy involving [DB09102] and [DB08934], Eplusa ([DB08934], [DB11613]), Harvoni ([DB08934], [DB09027]), [DB06290] and [DB08934], Viekira Pak ([DB09296], [DB09297], [DB00503], [DB09183]), Technivie ([DB00503], [DB09296], [DB09297]) and Zepatier ([DB11574], [DB11575]). Addition of weight-based ribavirin to Technivie therapy increased sustained virologic response after 12 weeks of daily therapy (SVR12) from 90% to 97% in patients with HCV genotype 1a and 90.9% to 100% in HCV genotype 4 patients. Zepatier therapy along with ribavirin improved SVR in HCV genotype 5 patients. Combination therapy of ribavirin and [DB00008] results in the SVR of 44% in patients with genotype 1 infection and 70% in patients with genotype 2-6. The inclusion of ribavirin in the combination therapies depend on individual patient's profile, for example if HCV genotype 3 patient has a Y93H genetic variant and compensated cirrhosis.
Ribavirin is a Nucleoside Analog Antiviral.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a natural product found in Cladosporium sphaerospermum, Stachybotrys chartarum, and Aspergillus terreus with data available.
Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.
Ribavirin can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A nucleoside antimetabolite antiviral agent that blocks nucleic acid synthesis and is used against both RNA and DNA viruses.
Brand Name: Vulcanchem
CAS No.: 36791-04-5
VCID: VC0541382
InChI: InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
SMILES: O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol

Ribavirin

CAS No.: 36791-04-5

Inhibitors

VCID: VC0541382

Molecular Formula: C8H12N4O5

Molecular Weight: 244.20 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ribavirin - 36791-04-5

Description Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992)
Ribavirin is a 1-ribosyltriazole that is the 1-ribofuranosyl derivative of 1,2,4-triazole-3-carboxamide. A synthetic guanosine analogue, it is an inhibitor of HCV polymerase and possesses a broad spectrum of activity against DNA and RNA viruses. It has a role as an antimetabolite, an antiviral agent, an antiinfective agent, an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an anticoronaviral agent. It is a 1-ribosyltriazole, an aromatic amide, a monocarboxylic acid amide and a primary carboxamide. It is functionally related to a 1,2,4-triazole-3-carboxamide.
Ribavirin is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis C virus infection (HCV). Ribavirin is always used in combination with other drugs.
HCV infection can be an opportunistic infection (OI) of HIV.
Producing a broad-spectrum activity against several RNA and DNA viruses, Ribavirin is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA. It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers. HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers including Lasser fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection. Ribavirin is a prodrug that is metabolized into nucleoside analogs that blocks viral RNA synthesis and viral mRNA capping. Before the development of newer drugs, ribavirin and [DB00008]/[DB00022] dual therapy was considered the first-generation and standard antiviral treatment. The dual therapy was administered for 48 weeks in patients with genotype 1, 4, 5, and 6, and 24 weeks in patients with genotype 2 and 3. Newer drugs developed as Hepatitis C viral infection treatments can be used to reduce or eliminate the use of ribavirin, which are associated with serious adverse effects. They also improve therapeutic efficacy in patients with failed [DB00008]/[DB00022] and ribavirin-based therapy. The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation. According to 2017 American Association for the Study of Liver Diseases (AASLD) and 2015 consensus guidelines from the Canadian Association for the Study of the Liver (CASL), ribavirin is typically used as an adjunct therapy to various first-line and second-line combination therapies recommended for each genotypes. Ribavirin is added to decrease relapse rates by accelerating viral clearance early in the treatment course. When used to treat Hepatitis C virus (HCV) infections, it is always used as a part of combination therapies as ribavirin monotherapy is not efficacious in the treatment of chronic hepatitis C infection. Additionally, including ribavirin in the regimen can increase the risk of anemia. In HCV genotye 1/2/3/4/5/6 patients, ribavirin can be used in combination therapy involving [DB09102] and [DB08934], Eplusa ([DB08934], [DB11613]), Harvoni ([DB08934], [DB09027]), [DB06290] and [DB08934], Viekira Pak ([DB09296], [DB09297], [DB00503], [DB09183]), Technivie ([DB00503], [DB09296], [DB09297]) and Zepatier ([DB11574], [DB11575]). Addition of weight-based ribavirin to Technivie therapy increased sustained virologic response after 12 weeks of daily therapy (SVR12) from 90% to 97% in patients with HCV genotype 1a and 90.9% to 100% in HCV genotype 4 patients. Zepatier therapy along with ribavirin improved SVR in HCV genotype 5 patients. Combination therapy of ribavirin and [DB00008] results in the SVR of 44% in patients with genotype 1 infection and 70% in patients with genotype 2-6. The inclusion of ribavirin in the combination therapies depend on individual patient's profile, for example if HCV genotype 3 patient has a Y93H genetic variant and compensated cirrhosis.
Ribavirin is a Nucleoside Analog Antiviral.
Ribavirin is a nucleoside analogue and antiviral agent used in therapy of chronic hepatitis C and other flavivirus infections. Ribavirin has not been associated with clinically apparent liver injury.
Ribavirin is a natural product found in Cladosporium sphaerospermum, Stachybotrys chartarum, and Aspergillus terreus with data available.
Ribavirin is a synthetic nucleoside analog of ribofuranose with activity against hepatitis C virus and other RNA viruses. Ribavirin is incorporated into viral RNA, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.
Ribavirin can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A nucleoside antimetabolite antiviral agent that blocks nucleic acid synthesis and is used against both RNA and DNA viruses.
CAS No. 36791-04-5
Product Name Ribavirin
Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
Standard InChIKey IWUCXVSUMQZMFG-AFCXAGJDSA-N
Isomeric SMILES C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
SMILES O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N
Canonical SMILES C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Appearance Solid powder
Colorform Colorless
White crystalline powde
Melting Point 345 to 349 °F (NTP, 1992)
174-176 °C
166-168 °C (aq ethanol); 174-176 °C (ethanol).
174 - 176 °C
Physical Description Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992)
Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Ribavirin solutions contain no preservatives and are stable for 24 hr when stored under sterile conditions at a room temperature of 20-30 °C. Following addition of the reconstituted solution to the reservoir of the SPAG-2 and further dilution with sterile water for injection or inhalation (additive free), the ribavirin solution for nebulization should be discarded within 24 hr.
Solubility greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ICN 1229
ICN-1229
ICN1229
Rebetol
Ribamide
Ribamidil
Ribamidyl
Ribasphere
Ribavirin
Ribovirin
Tribavirin
Vilona
Viramide
Virazide
Virazole
Vapor Pressure 5.1X10-13 mm Hg at 25 °C (est)
Reference 1: Keppeke GD, Calise SJ, Chan EK, Andrade LE. Anti-rods/rings autoantibody generation in hepatitis C patients during interferon-α/ribavirin therapy. World J Gastroenterol. 2016 Feb 14;22(6):1966-74. doi: 10.3748/wjg.v22.i6.1966. Review. PubMed PMID: 26877604; PubMed Central PMCID: PMC4726672.
2: Loustaud-Ratti V, Debette-Gratien M, Jacques J, Alain S, Marquet P, Sautereau D, Rousseau A, Carrier P. Ribavirin: Past, present and future. World J Hepatol. 2016 Jan 18;8(2):123-30. doi: 10.4254/wjh.v8.i2.123. Review. PubMed PMID: 26807208; PubMed Central PMCID: PMC4716528.
3: Hézode C, Bronowicki JP. Ideal oral combinations to eradicate HCV: The role of ribavirin. J Hepatol. 2016 Jan;64(1):215-25. doi: 10.1016/j.jhep.2015.09.009. Epub 2015 Sep 26. Review. PubMed PMID: 26409316.
4: Pol S, Corouge M, Vallet-Pichard A. Daclatasvir-sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life. Hepat Med. 2016 Mar 4;8:21-6. doi: 10.2147/HMER.S62014. eCollection 2016. Review. PubMed PMID: 27019602; PubMed Central PMCID: PMC4786064.
5: Nakatsuka K, Atsukawa M, Shimizu M, Takahashi H, Kawamoto C. Ribavirin contributes to eradicate hepatitis C virus through polarization of T helper 1/2 cell balance into T helper 1 dominance. World J Hepatol. 2015 Nov 8;7(25):2590-6. doi: 10.4254/wjh.v7.i25.2590. Review. PubMed PMID: 26557951; PubMed Central PMCID: PMC4635144.
6: Gross AE, Bryson ML. Oral Ribavirin for the Treatment of Noninfluenza Respiratory Viral Infections: A Systematic Review. Ann Pharmacother. 2015 Oct;49(10):1125-35. doi: 10.1177/1060028015597449. Epub 2015 Jul 30. Review. PubMed PMID: 26228937.
7: Yin S, Fu J, Wu S, Huang Y, Yang Y. [Diabetic retinopathy induced by PEG-IFN-alpha2a plus ribavirin in chronic hepatitis C: a literature review]. Zhonghua Gan Zang Bing Za Zhi. 2015 Aug;23(8):636-7. Review. Chinese. PubMed PMID: 26550653.
8: Devaki P, Jencks D, Yee BE, Nguyen MH. Sustained virologic response to standard interferon or pegylated interferon and ribavirin in patients with hepatitis C virus genotype 5: systematic review and meta-analysis of ten studies and 423 patients. Hepatol Int. 2015 Jul;9(3):431-7. doi: 10.1007/s12072-015-9635-z. Epub 2015 May 28. Review. PubMed PMID: 26016464.
9: Guo H, Sun S, Yang Z, Tang X, Wang Y. Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect. J Control Release. 2015 Jul 10;209:27-36. doi: 10.1016/j.jconrel.2015.04.016. Epub 2015 Apr 14. Review. PubMed PMID: 25883028.
10: Smith MA, Chan J, Mohammad RA. Ledipasvir-sofosbuvir: interferon-/ribavirin-free regimen for chronic hepatitis C virus infection. Ann Pharmacother. 2015 Mar;49(3):343-50. doi: 10.1177/1060028014563952. Epub 2014 Dec 16. Review. PubMed PMID: 25515863.
11: Waheed Y. Effect of interferon plus ribavirin therapy on hepatitis C virus genotype 3 patients from Pakistan: Treatment response, side effects and future prospective. Asian Pac J Trop Med. 2015 Feb;8(2):85-9. doi: 10.1016/S1995-7645(14)60193-0. Review. PubMed PMID: 25902019.
12: Refaat B, El-Shemi AG, Ashshi A, Azhar E. Vitamin D and chronic hepatitis C: effects on success rate and prevention of side effects associated with pegylated interferon-α and ribavirin. Int J Clin Exp Med. 2015 Jul 15;8(7):10284-303. eCollection 2015. Review. PubMed PMID: 26379820; PubMed Central PMCID: PMC4565203.
13: Iferkhass S, Elasri F, Chatioui S, Khoyaali A, Bargach T, Reda K, Oubaaz A. [Bilateral non-arteritic ischemic optic neuropathy during treatment of viral hepatitis C with pegylated interferon and Ribavirin]. J Fr Ophtalmol. 2015 Jan;38(1):34-40. doi: 10.1016/j.jfo.2014.06.008. Epub 2014 Dec 18. Review. French. PubMed PMID: 25533994.
14: Soota K, Maliakkal B. Ribavirin induced hemolysis: a novel mechanism of action against chronic hepatitis C virus infection. World J Gastroenterol. 2014 Nov 21;20(43):16184-90. doi: 10.3748/wjg.v20.i43.16184. Review. PubMed PMID: 25473172; PubMed Central PMCID: PMC4239506.
15: Hartwell D, Cooper K, Frampton GK, Baxter L, Loveman E. The clinical effectiveness and cost-effectiveness of peginterferon alfa and ribavirin for the treatment of chronic hepatitis C in children and young people: a systematic review and economic evaluation. Health Technol Assess. 2014 Oct;18(65):i-xxii, 1-202. doi: 10.3310/hta18650. Review. PubMed PMID: 25350588; PubMed Central PMCID: PMC4781090.
16: Beaucourt S, Vignuzzi M. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Curr Opin Virol. 2014 Oct;8:10-5. doi: 10.1016/j.coviro.2014.04.011. Epub 2014 May 19. Review. PubMed PMID: 24846716.
17: Yang Z, Zhuang L, Yang L, Liu C, Lu Y, Xu Q, Chen X, Chen L. Efficacy and safety of peginterferon plus ribavirin for patients aged ≥ 65 years with chronic hepatitis C: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2014 Sep;38(4):440-50. doi: 10.1016/j.clinre.2013.08.013. Epub 2013 Oct 28. Review. PubMed PMID: 24176812.
18: Li LF, Shi KQ, Lin YQ, Wang LR, He JP, Braddock M, Chen YP, Zheng MH. Factors associated with efficacy of pegylated interferon-α plus ribavirin for chronic hepatitis C after renal transplantation. Gene. 2014 Jul 10;544(2):101-6. doi: 10.1016/j.gene.2014.04.072. Epub 2014 May 1. Review. PubMed PMID: 24793583.
19: Lens S, Alfaro I. [Future prospects for hepatitis C treatment: without interferon and ribavirin?]. Gastroenterol Hepatol. 2014 May;37(5):311-21. doi: 10.1016/j.gastrohep.2014.01.002. Epub 2014 Mar 27. Review. Spanish. PubMed PMID: 24679376.
20: Koh C, Liang TJ. What is the future of ribavirin therapy for hepatitis C? Antiviral Res. 2014 Apr;104:34-9. doi: 10.1016/j.antiviral.2014.01.005. Epub 2014 Jan 25. Review. PubMed PMID: 24468277.
PubChem Compound 37542
Last Modified Aug 15 2023

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